(2E)-3-[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID
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Overview
Description
(2E)-3-[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, attached to a carbamoyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and acryloyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamoyl group.
Procedure: The 4-bromo-2-fluoroaniline is reacted with acryloyl chloride in an inert solvent like dichloromethane under cooling conditions to control the exothermic reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The double bond in the prop-2-enoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
(2E)-3-[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and specificity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Shares the bromo and fluoro substituents but lacks the carbamoyl and prop-2-enoic acid moieties.
4-Bromo-2-fluorobiphenyl: Similar in having bromo and fluoro substituents but differs in the biphenyl structure.
Uniqueness
(2E)-3-[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromo and fluoro substituents enhances its versatility in synthetic applications and its potential as a bioactive compound.
Properties
IUPAC Name |
(E)-4-(4-bromo-2-fluoroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCZEQALVKLLPK-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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